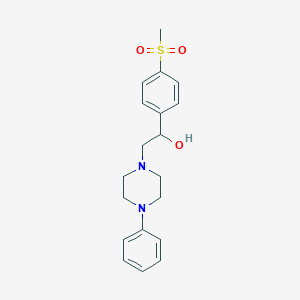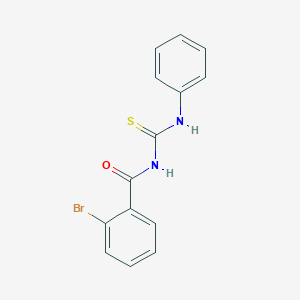![molecular formula C17H14N2O3 B232380 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione](/img/structure/B232380.png)
4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione is a complex organic compound that belongs to the class of isochromeno-pyridazinones This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl ring, and a tetrahydroisochromeno-pyridazinone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted chromene with a hydrazine derivative can lead to the formation of the desired pyridazinone ring system. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of method depends on the desired yield and purity. Catalysts such as Lewis acids or bases may be employed to enhance the reaction efficiency. Additionally, purification techniques like recrystallization or chromatography are used to isolate the final product.
化学反应分析
Types of Reactions: 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism by which 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
- 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-Hydroxy-6H-benzo[c]chromen-6-one
- 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles
Uniqueness: Compared to these similar compounds, 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione stands out due to its unique combination of functional groups and ring systems
属性
分子式 |
C17H14N2O3 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
4-phenyl-7,8,9,10-tetrahydro-2H-isochromeno[3,4-d]pyridazine-1,6-dione |
InChI |
InChI=1S/C17H14N2O3/c20-16-13-11-8-4-5-9-12(11)17(21)22-15(13)14(18-19-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,19,20) |
InChI 键 |
GMLJYKUNBXBIFS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(C(=NNC3=O)C4=CC=CC=C4)OC2=O |
规范 SMILES |
C1CCC2=C(C1)C3=C(C(=NNC3=O)C4=CC=CC=C4)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,4-dimethoxy-7-phenyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B232318.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}benzamide](/img/structure/B232325.png)
![(3E)-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)hydrazinylidene]-1H-quinoline-2,4-dione](/img/structure/B232334.png)

![6-benzyl-7-hydroxy-1H-tetrazolo[1,5-a]pyrimidin-5-one](/img/structure/B232347.png)


![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)



